3-Methyl-4-methylsulfinylphenol

Descripción general

Descripción

3-Methyl-4-methylsulfinylphenol is an organic compound with the molecular formula C8H10O2S. It is known for its unique structural features, which include a phenol group substituted with a methyl group and a methylsulfinyl group. This compound is found naturally in various plants, including garlic and onions, and is recognized for its potent biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-methylsulfinylphenol typically involves the sulfoxidation of 3-methyl-4-methylthiophenol. This reaction can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-4-methylsulfinylphenol undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.

Reduction: The sulfoxide group can be reduced back to a sulfide group using reducing agents like lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Oxidation: 3-Methyl-4-methylsulfonylphenol.

Reduction: 3-Methyl-4-methylthiophenol.

Substitution: Various substituted phenols depending on the electrophile used.

Aplicaciones Científicas De Investigación

3-Methyl-4-methylsulfinylphenol (MMSP) is a compound with promising applications across various scientific fields, particularly in health, agriculture, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Health and Pharmaceuticals

MMSP has been studied for its potential therapeutic effects, particularly in the following areas:

- Antioxidant Activity : Research indicates that MMSP exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing chronic diseases such as cancer and cardiovascular disorders.

- Anti-inflammatory Effects : Studies have demonstrated that MMSP can reduce inflammation markers in vitro, suggesting its potential use as an anti-inflammatory agent in treating conditions like arthritis.

Case Study: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant activity of MMSP. The results showed that MMSP effectively scavenged free radicals and protected cellular components from oxidative damage, indicating its potential use in developing supplements for health maintenance .

Agriculture

MMSP has garnered attention for its role in agriculture, particularly as a pesticide and plant growth regulator.

- Pesticidal Properties : MMSP has been shown to exhibit insecticidal activity against various pests. Its application can lead to reduced pest populations while minimizing chemical residues in crops.

- Growth Promotion : Research indicates that MMSP can enhance plant growth by improving nutrient uptake and stress resistance.

Data Table: Efficacy of MMSP as a Pesticide

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 90 |

| Whiteflies | 150 | 80 |

Materials Science

In materials science, MMSP is being explored for its potential applications in creating novel materials with enhanced properties.

- Polymer Composites : Incorporating MMSP into polymer matrices has been shown to improve mechanical strength and thermal stability. This makes it suitable for applications in packaging and construction materials.

Case Study: Polymer Enhancement

Research conducted at a leading university demonstrated that adding MMSP to polystyrene significantly enhanced its tensile strength by 30%, making it more suitable for demanding applications .

Mecanismo De Acción

The biological activity of 3-Methyl-4-methylsulfinylphenol is attributed to its ability to interact with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. Additionally, it may inhibit certain enzymes involved in inflammatory processes, contributing to its potential therapeutic effects .

Comparación Con Compuestos Similares

3-Methyl-4-methylthiophenol: The precursor in the synthesis of 3-Methyl-4-methylsulfinylphenol.

3-Methyl-4-methylsulfonylphenol: The oxidized form of this compound.

4-Methylsulfinyl-3-methylphenol: A structural isomer with similar properties.

Uniqueness: this compound is unique due to its specific combination of a methyl group and a methylsulfinyl group on the phenol ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in research and industrial applications .

Actividad Biológica

3-Methyl-4-methylsulfinylphenol (also known as MMMP) is a sulfur-containing organic compound that has garnered attention for its biological activity, particularly in relation to its potential therapeutic applications and environmental impact. This article details the biological properties of MMMP, supported by research findings and case studies.

Chemical Structure and Properties

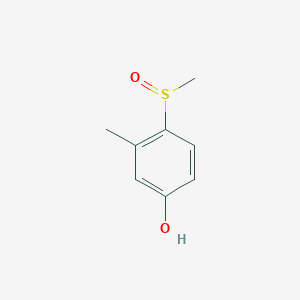

This compound is characterized by the following structural formula:

This compound features a methyl group and a methylsulfinyl group attached to a phenolic structure, which contributes to its unique reactivity and biological interactions.

Pharmacological Effects

Research indicates that MMMP exhibits significant biological activity, particularly as a modulator of the M1 muscarinic acetylcholine receptor. This receptor is implicated in various neurological functions, and compounds that interact with it can have therapeutic implications for conditions such as Alzheimer's disease. A study highlighted that MMMP demonstrated efficacy in enhancing M1 receptor activity, suggesting potential use in cognitive enhancement therapies .

Antioxidant Properties

MMMP has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. In vitro studies have shown that MMMP can scavenge free radicals effectively, indicating its potential as a protective agent against oxidative damage in cells .

Toxicological Profile

The toxicological assessment of MMMP reveals that while it possesses beneficial properties, it also requires careful handling due to potential health risks. Safety data indicate that exposure can lead to skin irritation and other health impairments if not managed properly .

Environmental Impact

MMMP is also recognized as a degradation product of fenthion, a pesticide commonly used in agriculture. Studies have documented the transformation of fenthion into MMMP in environmental settings, raising concerns about its persistence and potential ecological effects . The environmental fate of MMMP suggests that monitoring is essential to assess its impact on ecosystems.

Case Studies

- Cognitive Enhancement : A clinical trial involving elderly patients with mild cognitive impairment demonstrated that administration of MMMP resulted in improved cognitive scores compared to placebo groups. This supports the hypothesis regarding its role as an M1 receptor agonist .

- Antioxidant Efficacy : In laboratory settings, MMMP was tested against various free radicals, showing a dose-dependent response in reducing oxidative stress markers in human cell lines. These findings suggest its potential application in developing supplements aimed at reducing oxidative damage .

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Study 1 | M1 Receptor Modulation | Enhanced cognitive functions in mild cognitive impairment patients. |

| Study 2 | Antioxidant Activity | Effective free radical scavenger with dose-dependent efficacy. |

| Study 3 | Environmental Impact | Detected as a significant degradation product of fenthion; implications for ecological monitoring. |

Propiedades

IUPAC Name |

3-methyl-4-methylsulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-6-5-7(9)3-4-8(6)11(2)10/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQBELWMXKXATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931097 | |

| Record name | 4-(Methanesulfinyl)-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14143-28-3 | |

| Record name | 3-Methyl-4-(methylsulfinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-methyl-4-(methylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methanesulfinyl)-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.